6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole
Overview
Description
6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction. For instance, 2-chloro-3-methoxypyridine can be reacted with the benzothiazole derivative in the presence of a base such as potassium carbonate.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the 6-position of the benzothiazole ring. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole.
Reduction: Formation of 6-chloro-2-(2-amino-3-pyridinyl)-1,3-benzothiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole depends on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxy-3-pyridinyl)-1,3-benzothiazole: Lacks the chlorine atom at the 6-position.
6-Chloro-2-(3-pyridinyl)-1,3-benzothiazole: Lacks the methoxy group on the pyridine ring.
6-Chloro-2-(2-methoxy-4-pyridinyl)-1,3-benzothiazole: The methoxy group is positioned differently on the pyridine ring.
Uniqueness
6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-2-(2-methoxypyridin-3-yl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-12-9(3-2-6-15-12)13-16-10-5-4-8(14)7-11(10)18-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIPBCXJCMMLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC3=C(S2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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